molecular formula C11H19N3O3 B12983438 tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate

tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate

Cat. No.: B12983438
M. Wt: 241.29 g/mol
InChI Key: NBJSVWLHZCDAQR-QMMMGPOBSA-N
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Description

tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a fused ring system with nitrogen atoms, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate typically involves multicomponent reactions (MCRs), which are known for their efficiency and atom economy. One common method involves the reaction between an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide. This reaction is catalyzed by iodine and proceeds via a one-pot three-component condensation . The reaction conditions are generally mild, often carried out at room temperature, and result in good yields of the desired product.

Chemical Reactions Analysis

tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

    Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with their cell division and proliferation pathways .

Comparison with Similar Compounds

tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-2(3H)-carboxylate can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the tert-butyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl (8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazine-2-carboxylate

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-7-8-6-12-4-5-13(8)9(14)15/h8,12H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

NBJSVWLHZCDAQR-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CNCCN2C1=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCCN2C1=O

Origin of Product

United States

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